3-(3-Aminophenyl)propanamide
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Overview
Description
3-(3-Aminophenyl)propanamide is an organic compound characterized by the presence of an aminophenyl group attached to a propionamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)propanamide typically involves the reaction of 3-nitrobenzaldehyde with nitromethane to form 3-nitrochalcone, which is then reduced to 3-aminochalcone. The final step involves the reaction of 3-aminochalcone with propionyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic hydrogenation of 3-nitrochalcone followed by acylation with propionyl chloride. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Aminophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropionanilide
- 3′-Aminopropionanilide
- M-Amino Propionanilide
- m-Aminopropionanilide
Uniqueness
3-(3-Aminophenyl)propanamide is unique due to its specific aminophenyl and propionamide functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1664-53-5 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 |
IUPAC Name |
3-(3-aminophenyl)propanamide |
InChI |
InChI=1S/C9H12N2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) |
InChI Key |
QCYCUIGAICOZNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CCC(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)N |
Origin of Product |
United States |
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